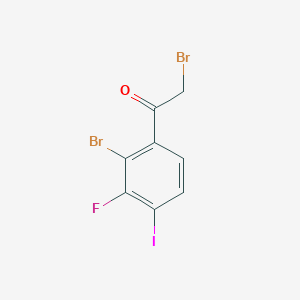
2-Bromo-3-fluoro-4-iodophenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-fluoro-4-iodophenacyl bromide is an organobromine compound with the molecular formula C8H4Br2FIO. This compound is notable for its unique combination of bromine, fluorine, and iodine atoms attached to a phenacyl group, making it a valuable reagent in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-iodophenacyl bromide typically involves multi-step organic reactions. One common method starts with the bromination of 3-fluoro-4-iodoacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under controlled conditions, often at low temperatures, to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve high yields and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-fluoro-4-iodophenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation states of the halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents (e.g., methanol or DMF) under mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate, often in solvents like toluene or DMF.
Major Products
Nucleophilic Substitution: Products include substituted phenacyl derivatives with various functional groups.
Oxidation: Products may include phenacyl derivatives with altered oxidation states.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
2-Bromo-3-fluoro-4-iodophenacyl bromide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of bioactive compounds for drug discovery and development.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-fluoro-4-iodophenacyl bromide depends on its application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon center. In coupling reactions, the compound serves as a substrate for palladium-catalyzed cross-coupling, forming new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-fluoro-4-chlorophenacyl bromide
- 2-Bromo-3-fluoro-4-methylphenacyl bromide
- 2-Bromo-3-fluoro-4-nitrophenacyl bromide
Uniqueness
2-Bromo-3-fluoro-4-iodophenacyl bromide is unique due to the presence of iodine, which imparts distinct reactivity and properties compared to other halogenated phenacyl bromides. The combination of bromine, fluorine, and iodine atoms provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H4Br2FIO |
|---|---|
Peso molecular |
421.83 g/mol |
Nombre IUPAC |
2-bromo-1-(2-bromo-3-fluoro-4-iodophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2FIO/c9-3-6(13)4-1-2-5(12)8(11)7(4)10/h1-2H,3H2 |
Clave InChI |
GWQNQQAKIXWRPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)CBr)Br)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


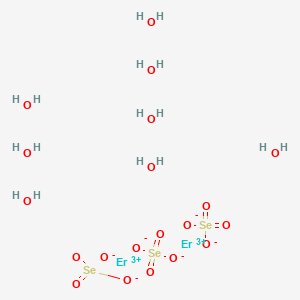
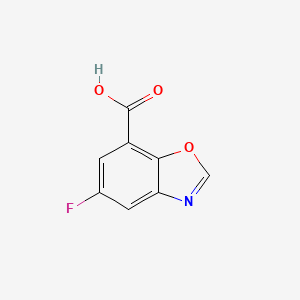

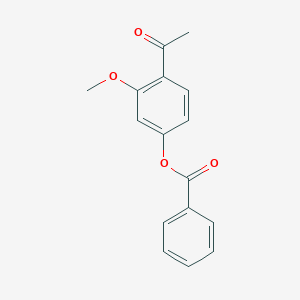
![Oxazolo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B12856867.png)
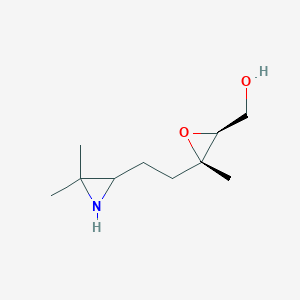
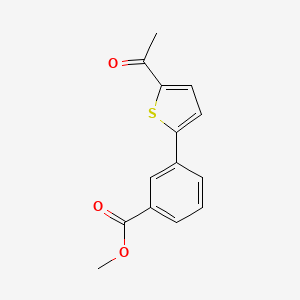
![4-(Propan-2-ylidene)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrazole](/img/structure/B12856889.png)
![Rel-(4a'R,7a'R)-6',7a'-bis(4-fluorophenyl)-4a',7a'-dihydro-7'H-spiro[cyclopentane-1,3'-cyclopenta[e][1,2,4]trioxine]](/img/structure/B12856890.png)
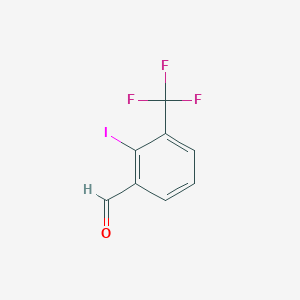
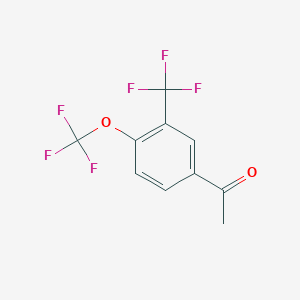
![tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12856903.png)
![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856910.png)
![3,5-Dimethyl-1H-pyrazolo[4,3-B]pyridin-7-OL](/img/structure/B12856914.png)
